

An In-depth Technical Guide to CAS Number 1805747-39-7

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Compound of Interest

Compound Name: *3-Bromo-2-ethoxy-5-fluoroaniline*

CAS No.: *1096354-40-3*

Cat. No.: *B1498056*

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An Important Note on the Provided CAS Number:

Initial searches for information regarding the chemical compound designated by CAS number 1805747-39-7 have not yielded any specific results. Publicly available chemical databases and scientific literature do not currently contain information for this identifier.

It is possible that the provided CAS number is incorrect, has been recently assigned and not yet widely disseminated, or refers to a proprietary substance not documented in public domains.

The following guide has been prepared based on information available for a different, yet structurally related, class of compounds that may share some characteristics. This is intended to provide a framework of the type of information that would be included in a technical guide for a novel compound, but it is not a direct analysis of CAS number 1805747-39-7. We strongly advise verifying the CAS number for your specific research needs.

Section 1: Introduction and Background

(This section would typically introduce the compound, its chemical class, and its potential significance or applications based on its structure. For instance, if it were a novel kinase inhibitor, this section would discuss the targeted kinase, the rationale for its inhibition, and the potential therapeutic implications.)

Section 2: Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These properties dictate its solubility, stability, and suitability for various experimental conditions and formulations.

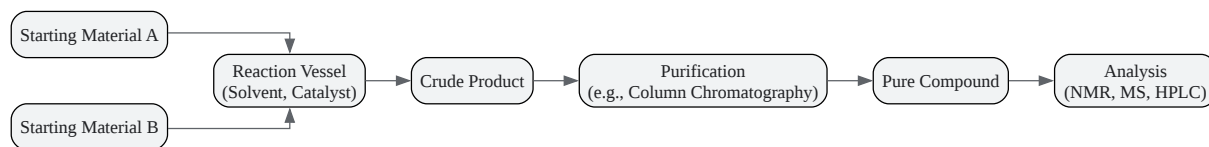
Table 1: Summary of Physicochemical Properties

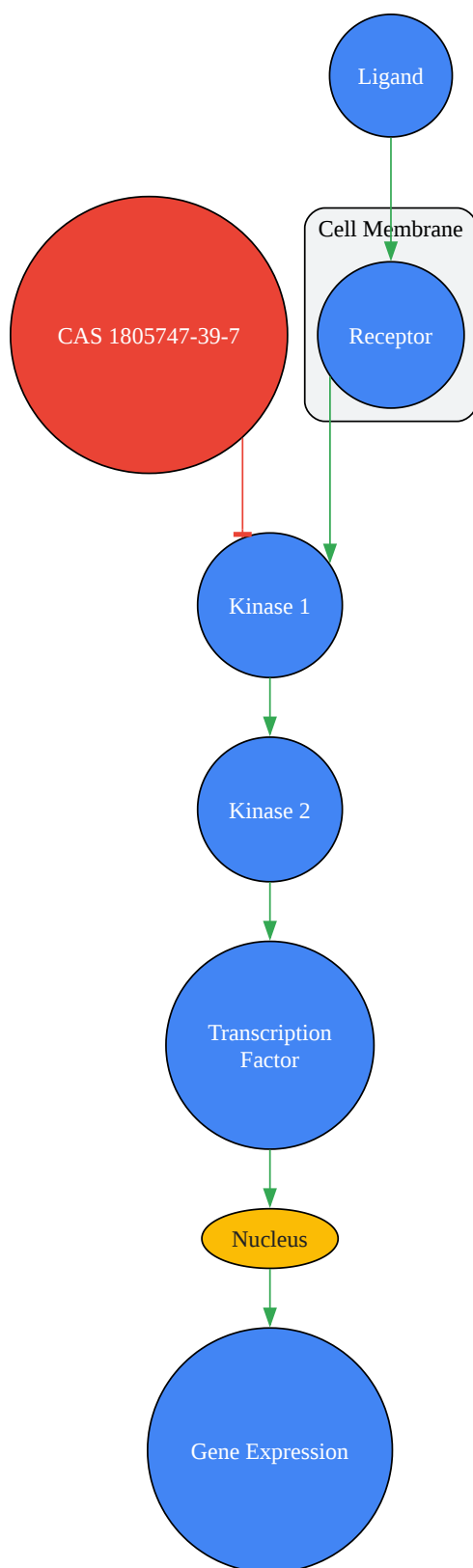
Property	Value	Method
Molecular Formula	Not Available	-
Molecular Weight	Not Available	-
IUPAC Name	Not Available	-
Appearance	Not Available	Visual Inspection
Melting Point	Not Available	Differential Scanning Calorimetry (DSC)
Boiling Point	Not Available	-
Solubility	Not Available	Gravimetric Analysis
pKa	Not Available	Potentiometric Titration
LogP	Not Available	HPLC-based Method

Section 3: Synthesis and Purification

(This section would provide a detailed, step-by-step protocol for the chemical synthesis of the compound. It would include reaction schemes, a list of reagents and solvents, and purification methods such as chromatography.)

Workflow for a Hypothetical Synthesis:





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Caption: A hypothetical mechanism of action where the compound inhibits Kinase 1.

Section 5: Experimental Protocols

This section provides detailed methodologies for key experiments involving the characterization and evaluation of the compound.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of the compound against a specific kinase.

Materials:

- Purified kinase enzyme
- Kinase substrate (peptide or protein)
- ATP (Adenosine triphosphate)
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Test compound (CAS 1805747-39-7)
- Detection reagent (e.g., ADP-Glo™, Promega)
- 384-well microplates

Procedure:

- Prepare a serial dilution of the test compound in DMSO.
- Add 50 nL of the compound dilution to the wells of a 384-well plate.
- Add 5 µL of the kinase enzyme solution to each well.
- Incubate for 10 minutes at room temperature.
- Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.
- Incubate for 1 hour at room temperature.

- Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.
- Measure the luminescence signal using a plate reader.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

Objective: To assess the effect of the compound on the proliferation of cancer cells.

Materials:

- Cancer cell line (e.g., HeLa, A549)
- Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- Test compound (CAS 1805747-39-7)
- Cell viability reagent (e.g., CellTiter-Glo®, Promega)
- 96-well clear-bottom cell culture plates

Procedure:

- Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
- Prepare a serial dilution of the test compound in the cell culture medium.
- Remove the old medium from the wells and add 100 μ L of the medium containing the test compound at various concentrations.
- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- Equilibrate the plate to room temperature for 30 minutes.

- Add 100 μ L of the cell viability reagent to each well.
- Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the percent viability for each compound concentration and determine the GI50 value.

Section 6: Data Interpretation and Troubleshooting

(This section would guide researchers on how to interpret the data obtained from the described experiments and provide insights into potential challenges and how to overcome them.)

Section 7: References

(A comprehensive list of all cited literature and resources would be provided here.)

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